(4-Bromophenylethynyl)trimethylsilane

Sonogashira Coupling Cross-Coupling C-C Bond Formation

Problem: Unprotected terminal alkynes cause oligomerization & failed cross-couplings in multi-step syntheses. Solution: (4-Bromophenylethynyl)trimethylsilane-a bifunctional organosilicon building block. The TMS group acts as a latent alkyne, enabling precise sequential coupling: - Orthogonal reactivity: first aryl bromide (e.g., Buchwald-Hartwig), then deprotected alkyne (Sonogashira). - Prevents uncontrolled oligomerization in OLED & conjugated polymer synthesis. - Stable, storable precursor to 1-bromo-4-ethynylbenzene; in-situ deprotection gives fresh, high-purity terminal alkyne. ≥98% purity, crystalline solid. Standard ambient shipping.

Molecular Formula C11H13BrSi
Molecular Weight 253.21 g/mol
CAS No. 16116-78-2
Cat. No. B099203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenylethynyl)trimethylsilane
CAS16116-78-2
Molecular FormulaC11H13BrSi
Molecular Weight253.21 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CC=C(C=C1)Br
InChIInChI=1S/C11H13BrSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3
InChIKeyRNMSGCJGNJYDNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (4-Bromophenylethynyl)trimethylsilane for Selective C–C Bond Formation


(4-Bromophenylethynyl)trimethylsilane is an organosilicon building block containing a para-bromophenyl group and a trimethylsilyl (TMS)-protected terminal alkyne . It is a white to light-yellow crystalline solid with a molecular weight of 253.21 g/mol and a typical assay purity of ≥98% . The compound is a bifunctional reagent whose TMS group acts as a latent alkyne, enabling sequential, orthogonal coupling reactions . This dual reactivity makes it a critical intermediate for constructing complex molecular architectures, such as unsymmetrical diarylalkynes and conjugated polymers for organic electronics .

Workflow Sequential orthogonal cross-coupling
Selection Logic Bifunctional building block with latent alkyne
Use Context Diarylalkynes, conjugated materials, alkyne precursor

Risks of Ignoring Aryl Halide Reactivity


In organic synthesis, substituting a bromoaryl reagent for a similar chloro-, iodo-, or unprotected analog is not a straightforward exchange. The choice of halogen and the presence of a protecting group fundamentally dictate reaction kinetics, regioselectivity, and the overall feasibility of multi-step syntheses. Using the wrong halogen can lead to failed cross-coupling reactions due to insufficient or excessive reactivity, while an unprotected alkyne can lead to unwanted side reactions and oligomerization [1]. The selection of (4-Bromophenylethynyl)trimethylsilane is a strategic decision to balance reactivity, stability, and synthetic utility, enabling precise control over complex reaction sequences where a 'close analog' would introduce failure points .

Required Reagent
4-Bromophenyl with TMS-protected alkyne
Chloro- or Fluoro- Analogs
May be unreactive in Sonogashira coupling, halting C–C bond formation
Target Stability
Latent alkyne protected from side reactions
Unprotected 4-Bromophenylacetylene
Terminal alkyne prone to homocoupling and nucleophilic attack, compromising multi-step sequences
Halogen and protecting group choices directly impact coupling feasibility and product purity; similar CAS does not ensure interchangeable reactivity.

Quantitative Evidence for (4-Bromophenylethynyl)trimethylsilane


Superior Reactivity Over Chloro Analogs in Sonogashira Coupling

In solvent-free Sonogashira coupling reactions, bromo-substituted aromatics successfully undergo coupling with trimethylsilylacetylene, while chloro and fluoro analogs are unreactive under the same conditions [1]. This confirms that (4-Bromophenylethynyl)trimethylsilane is a viable coupling partner, whereas the cheaper (4-Chlorophenylethynyl)trimethylsilane (CAS 78704-49-1) is unsuitable for this key C-C bond-forming step.

Sonogashira Reactivity
Head-to-head
Bromo: reactive; Chloro/Fluoro: unreactive
Confirms bromo-reactivity in solvent-free coupling; chloro-analog may not react
Ball milling conditions with trimethylsilylacetylene [REFS-1]
Sonogashira Coupling Cross-Coupling C-C Bond Formation

Stability and Reactivity vs. Unprotected 4-Bromophenylacetylene

The trimethylsilyl (TMS) group in (4-Bromophenylethynyl)trimethylsilane serves as a protecting group for the terminal alkyne. Its primary direct comparator is the deprotected analog, 4-Bromophenylacetylene (1-bromo-4-ethynylbenzene, CAS 766-96-1). While the unprotected alkyne has a reported synthesis yield of 92% [1] and can be used directly in Sonogashira coupling , its terminal C–H bond is prone to oxidative homocoupling (Glaser coupling) and nucleophilic attack, which can compromise yield and purity in multi-step sequences. The TMS-protected version is stable to these conditions, allowing for selective, sequential functionalization and is only deprotected under controlled conditions.

Alkyne Stability
Head-to-head
TMS-protected: stable to base and nucleophiles; Unprotected: prone to homocoupling
TMS protection prevents side reactions, enabling orthogonal multi-step sequences
pKa ~25 terminal proton eliminated; storage stability improved
Protecting Group Chemistry Multi-step Synthesis Reagent Stability

Orthogonal Reactivity via Buchwald-Hartwig Amination

(4-Bromophenylethynyl)trimethylsilane undergoes Buchwald-Hartwig coupling with para-substituted diphenylamines . This reaction proceeds exclusively at the aryl bromide site, leaving the TMS-protected alkyne intact. This orthogonal reactivity is a key differentiator from simple aryl bromides or unprotected alkynes, as it allows for the sequential construction of complex amines without interference from the ethynyl group.

Orthogonal Amination
Class-level
Selective C–Br coupling; TMS-alkyne remains intact
Supports orthogonal strategy; unprotected alkynes may interfere with amine coupling catalysts
Buchwald-Hartwig conditions; source review recommended
Buchwald-Hartwig Amination Cross-Coupling Orthogonal Reactivity

Applications of (4-Bromophenylethynyl)trimethylsilane in R&D


Sequential Cross-Coupling for Unsymmetrical Diarylalkynes

Researchers synthesizing unsymmetrical diarylalkynes can leverage the orthogonal reactivity of (4-Bromophenylethynyl)trimethylsilane. The first step involves a Buchwald-Hartwig amination at the aryl bromide site . This is followed by deprotection of the TMS group to reveal the terminal alkyne, which can then undergo a second, distinct cross-coupling (e.g., Sonogashira) with a different aryl halide. This approach is impossible with unprotected 4-bromophenylacetylene or simpler aryl halides. The resulting products are key intermediates for pharmaceuticals and functional materials .

Precision Synthesis of π-Conjugated Materials for Organic Electronics

In the fabrication of advanced materials like OLEDs, precise control over molecular architecture is paramount . (4-Bromophenylethynyl)trimethylsilane is an ideal building block for constructing well-defined π-conjugated oligomers and polymers. The TMS group prevents uncontrolled oligomerization during initial coupling steps, allowing for a stepwise, iterative synthesis. This ensures high purity and precise control over molecular weight and structure, which are critical for device performance and reproducibility.

Reliable Access to 1-Bromo-4-ethynylbenzene

A primary application for (4-Bromophenylethynyl)trimethylsilane is its use as a stable, storable precursor to 1-bromo-4-ethynylbenzene . For researchers requiring a fresh, high-purity batch of this sensitive terminal alkyne, purchasing the TMS-protected version and deprotecting it in-situ (e.g., using K2CO3 in methanol or TBAF) provides a more reliable and safer route than storing or handling the unprotected alkyne, which can degrade over time. This makes the TMS-protected compound the preferred procurement choice for ensuring consistent experimental outcomes.

Application
Selection Property
Validation Focus
Unsymmetrical Diarylalkyne Synthesis
Orthogonal reactivity (Br + latent alkyne)
Stepwise coupling fidelity; deprotection control
π-Conjugated Materials
TMS-protected alkyne prevents uncontrolled oligomerization
Molecular weight and structure precision; purity for device performance
Controlled Access to Terminal Alkyne
Stable, storable precursor to sensitive 1-bromo-4-ethynylbenzene
In-situ deprotection yield and purity; safer handling vs. unprotected alkyne

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